4-(Diethylamino)salicylaldehyde

Description

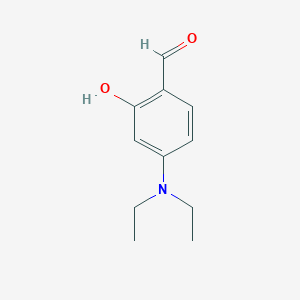

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFVZSRRZZNLWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022271 | |

| Record name | 4-(Diethylamino)salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17754-90-4 | |

| Record name | 4-(Diethylamino)-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17754-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylamino)salicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017754904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(diethylamino)-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Diethylamino)salicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(diethylamino)salicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(DIETHYLAMINO)SALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5NFU4681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(Diethylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Diethylamino)salicylaldehyde, a versatile organic compound with significant applications in organic synthesis, materials science, and drug discovery. This document outlines its chemical and physical properties, experimental protocols for its synthesis and derivatization, and its role in the development of novel therapeutic agents.

Core Chemical Identity

This compound, also known as 4-Diethylamino-2-hydroxybenzaldehyde, is an aromatic aldehyde.[1] Its structure features a salicylaldehyde core substituted with a diethylamino group at the para position relative to the aldehyde.[2] This substitution pattern enhances the electron density of the aromatic ring, influencing its reactivity and photophysical properties.[3]

| Identifier | Value |

| CAS Number | 17754-90-4[4][5][6][7] |

| Molecular Formula | C11H15NO2[4][5][6] |

| IUPAC Name | 4-(diethylamino)-2-hydroxybenzaldehyde[6][8] |

| Synonyms | 4-Diethylamino-2-hydroxybenzaldehyde, p-(Diethylamino)salicylaldehyde, 4-N,N-Diethylaminosalicylic aldehyde[7][8] |

| EC Number | 241-745-3[9] |

| MDL Number | MFCD00003326[4][9] |

Physicochemical Properties

The compound is typically a solid at room temperature, with its color ranging from pale brown or pink to purple.[4][6] It is sensitive to air and should be stored in a dark, dry place at room temperature.[4][10]

| Property | Value |

| Molecular Weight | 193.24 g/mol [4][5] |

| Melting Point | 60-62 °C[4][10] |

| Boiling Point | 329.46°C (rough estimate)[4][10] |

| Density | 1.0945 g/cm³ (rough estimate)[4][5][10] |

| Appearance | Pale brown to pink to purple powder or crystalline powder[4][6][10] |

| Solubility | Insoluble in water.[4][5][10] Soluble in DMSO (slightly), methanol (slightly), ethanol, acetone, benzene, and ether.[3][4][5][10] |

| pKa | 8.29 ± 0.10 (Predicted)[4][10] |

| LogP | 2.21[7] |

Experimental Protocols

A common method for synthesizing this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic compound.

Methodology:

-

N,N-dimethylformamide (DMF, 3.65 mL, 0.05 mol) is cooled in a reaction vessel, maintaining a temperature of 5-10 °C with continuous stirring.[10]

-

Phosphorus oxychloride (POCl3, 2.75 mL, 0.03 mol) is added dropwise to the cooled DMF.[10]

-

A solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) is then slowly added to the mixture while maintaining the temperature at 5-10 °C.[10]

-

After the addition is complete, the reaction mixture is heated to 75 °C and stirred for 4 hours.[10]

-

Upon completion, the mixture is cooled to room temperature and poured into 60 mL of ice water.[10]

-

The solution is neutralized with a sodium carbonate solution, which causes a brown solid to precipitate.[10]

-

The solid product is collected by filtration, washed with cold water, and dried.[10]

-

The crude product is recrystallized from ethanol to yield pure this compound.[10] The reported yield is approximately 80%.[10]

This compound is a key precursor in the synthesis of Schiff-base ligands.[4][10] These ligands are formed through the condensation reaction of the aldehyde with a primary amine.

General Methodology for Schiff Base Formation with Aniline:

-

Dissolve this compound (0.01 mol) and a primary amine (e.g., aniline, 0.01 mol) in ethanol (20 mL) in a round-bottom flask.[11]

-

Add a few drops of a catalyst, such as anhydrous ZnCl2.[11]

-

Reflux the reaction mixture at 100°C for approximately 3 hours.[11]

-

After reflux, cool the mixture to room temperature, which may result in the precipitation of the Schiff base.[12]

-

Collect the resulting solid by filtration, wash it with distilled water and then with cold ethanol.[12]

-

Dry the product in a vacuum desiccator. The dried mass can be recrystallized from ethanol to obtain the pure Schiff base ligand.[12]

Applications in Research and Drug Development

This compound is a valuable building block in several areas of chemical and biomedical research.

-

Intermediate in Organic Synthesis: It serves as a versatile intermediate for constructing complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[13]

-

Dyes and Fluorescent Probes: The compound is a precursor for organic pigments and functional dyes.[3][5] Its derivatives, particularly Salen-type ligands, exhibit intramolecular charge transfer (ICT) properties, leading to applications as fluorescent probes with red-shifted emissions.[14]

-

Ligand Synthesis for Coordination Chemistry: It is widely used to synthesize Schiff base ligands capable of forming stable complexes with various metal ions.[2][11] These metal complexes are investigated for catalytic, medicinal, and antibacterial properties.[11][15]

-

Drug Discovery and Development: Derivatives of this compound have shown promising biological activities.

-

Anticancer Activity: Certain metal complexes have demonstrated the ability to interact with DNA, suggesting potential as anticancer agents.[2]

-

Antioxidant Properties: Schiff bases and their complexes derived from this aldehyde have shown antioxidant capabilities.[2][16] Compound H5, a halogenated Schiff base, outshined the reference drug catechin in DPPH and nitric oxide radical scavenging assays.[16]

-

Antidiabetes Activity: Halogenated Schiff bases have been evaluated for their antidiabetic potential by inhibiting α-amylase and α-glucosidase.[16]

-

Multi-Target-Directed Ligands: Thiosemicarbazones based on this compound have been identified as multi-target-directed ligands, showing inhibitory activity against cholinesterases (AChE and BChE), carbonic anhydrases (hCA I and hCA II), and α-glycosidase.[17] This multi-target approach is a key strategy in developing treatments for complex diseases like Alzheimer's.[17]

-

Biological Activity and Signaling Pathways

The development of multi-target-directed ligands (MTDLs) is a modern approach in medicinal chemistry, moving away from the "one drug-one target" paradigm.[17] Derivatives of this compound, specifically thiosemicarbazones, have emerged as promising scaffolds for MTDLs for multifactorial diseases such as Alzheimer's disease.[17]

These compounds have been shown to simultaneously inhibit several key enzymes:

-

Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary strategy for managing the symptoms of Alzheimer's disease.

-

Carbonic Anhydrases (hCA I and hCA II): These enzymes are involved in various physiological processes, and their inhibition is being explored for different therapeutic applications.

-

α-Glycosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes.

The ability of a single molecular scaffold to interact with multiple targets highlights its potential for developing effective therapies for complex, multifactorial diseases.[17]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 17754-90-4 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 17754-90-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-(二乙氨基)水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound CAS#: 17754-90-4 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. BIP! Finder - Synthesis, spectral and structural characterization and biological activity of Cu(II) complexes with this compound andα-diimines [bip.imsi.athenarc.gr]

- 16. Evaluating the antidiabetes and antioxidant activities of halogenated Schiff bases derived from this compound: in vitro antidiabetes, antioxidant and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 4-(Diethylamino)salicylaldehyde

An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 17754-90-4, is a versatile organic compound that serves as a crucial intermediate in various synthetic processes.[1][2][3] Structurally, it is a derivative of salicylaldehyde featuring a diethylamino substituent, which imparts unique electronic and chemical properties.[4] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its synthesis, and a summary of its applications, particularly in the manufacturing of dyes and as a ligand in coordination chemistry.[2][3] All quantitative data are presented in structured tables for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is typically a pale brown, beige, or yellow to purple crystalline powder.[1][4][5][6] It is known to be sensitive to air and should be stored in a dark, dry place at room temperature.[1][6] The compound is insoluble in water but shows solubility in various organic solvents.[1][6]

| Identifier | Value |

| IUPAC Name | 4-(diethylamino)-2-hydroxybenzaldehyde[7][8] |

| Synonyms | 4-Diethylamino-2-hydroxybenzaldehyde, p-(Diethylamino)salicylaldehyde[8][9] |

| CAS Number | 17754-90-4[1][7] |

| Molecular Formula | C₁₁H₁₅NO₂[1][6][7] |

| Molecular Weight | 193.24 g/mol [1][8] |

| InChI Key | XFVZSRRZZNLWBW-UHFFFAOYSA-N[1][7] |

| SMILES | CCN(CC)c1ccc(C=O)c(O)c1 |

| Physical Property | Value |

| Appearance | Pale brown to pink to purple powder or crystalline powder[1][5][6] |

| Melting Point | 60-62 °C[1][6][10] |

| Boiling Point | 329.46°C (rough estimate)[1][5] |

| Density | 1.0945 g/cm³ (rough estimate)[1][5] |

| Flash Point | 152.3°C[6] |

| pKa | 8.29 ± 0.10 (Predicted)[1][6] |

| Refractive Index | 1.5041 (estimate)[1][5] |

| Solubility | Solvent |

| Insoluble | Water[1][6] |

| Slightly Soluble | DMSO, Methanol[1][5][6] |

| Soluble | Ethanol, Acetone, Benzene, Ether, Dilute Hydrochloric Acid[6][11] |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction. This formylation reaction utilizes 3-(N,N-diethylamino)phenol as the starting material, with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) serving as the formylating agent.[1][5]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the synthesis of this compound from 3-(N,N-diethylamino)phenol.

Materials:

-

3-(N,N-diethylamino)phenol

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate solution

-

Ice water

-

Ethanol (for recrystallization)

Procedure:

-

Vilsmeier Reagent Formation: The reaction system temperature is maintained at 5-10 °C under constant stirring.[1][5] Phosphorus oxychloride (POCl₃, 0.03 mol) is added dropwise to N,N-dimethylformamide (DMF, 0.05 mol).[1][5]

-

Addition of Phenol: A solution of 3-(N,N-diethylamino)phenol (0.01 mmol) dissolved in DMF (6 mL) is slowly added to the cooled mixture at the same temperature (5-10 °C).[1][5]

-

Reaction: The reaction mixture is then stirred at a constant temperature of 75 °C for 4 hours.[1][5]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and slowly poured into 60 mL of ice water.[1][5]

-

Neutralization and Precipitation: The solution is neutralized with a sodium carbonate solution, which causes a brown solid to precipitate.[1][5]

-

Purification: The solid product is collected by filtration, washed with cold water, and then dried.[1][5] The pure this compound is obtained by recrystallization from ethanol, yielding a final product with a melting point of 62 °C.[1][5] The typical yield for this process is around 80%.[1][5]

Caption: Vilsmeier-Haack synthesis of this compound.

Spectral Data

Spectral analysis is crucial for the characterization of this compound. Key spectral data are summarized below.

| Spectral Data Type | Description |

| ¹H NMR | Spectrum available for structural confirmation.[12] |

| ¹³C NMR | Spectrum available for structural analysis.[12] |

| Mass Spectrometry (MS) | Spectrum available for molecular weight determination.[12] |

| Infrared (IR) | Spectrum available for functional group identification.[12] |

| Raman Spectroscopy | FT-Raman spectrum available.[13] |

Applications in Research and Development

This compound is a valuable building block in organic synthesis with several key applications.

-

Dye Intermediate: It is a pivotal intermediate in the manufacture of organic pigments and functional dyes, including fluorescent yellows, oranges, and reds.[2][3][6] Its structure is ideal for creating dyes with high brightness and colorfastness.[3]

-

Schiff Base Ligand Synthesis: The compound is frequently used in the synthesis of Schiff-base ligands through monocondensation with various amines, such as diaminomaleonitrile.[1][5] These ligands are important in coordination chemistry and have been used to form metal complexes with elements like nickel.[14]

-

Fluorescent Probes: As a coumarin derivative, it has applications as a fluorescent probe for detecting proton transfer and metal ions.[15]

-

Organic Synthesis: Its reactive aldehyde and hydroxyl groups make it a versatile intermediate for constructing complex heterocyclic molecules used in the synthesis of pharmaceuticals and agrochemicals.[2]

Caption: Applications of this compound in synthesis.

Safety and Handling

This compound is classified as an irritant.[6][16] It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11] Some sources also list H401 (Toxic to aquatic life) and H411 (Toxic to aquatic life with long lasting effects).[17][18]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][11][19]

-

Personal Protective Equipment (PPE): Recommended PPE includes gloves, eyeshields, and a dust mask (type N95).

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.[1][6][16] The compound is sensitive to air.[1][6]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its distinct physical and chemical properties, stemming from the combination of a salicylaldehyde core and a diethylamino group, make it indispensable in the synthesis of a wide range of products. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis, properties, and applications is essential for leveraging its full potential in creating novel dyes, ligands, and complex organic molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate its irritant properties.

References

- 1. This compound | 17754-90-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 17754-90-4 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 8. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. 4-(二乙氨基)水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound, CAS No. 17754-90-4 - iChemical [ichemical.com]

- 12. This compound(17754-90-4) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound 98 17754-90-4 [sigmaaldrich.com]

- 15. 4-(N,N-Diethylamino)salicylaldehyde | 17754-90-4 | FD38639 [biosynth.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. This compound | 17754-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. aksci.com [aksci.com]

- 19. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-(Diethylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 4-(Diethylamino)salicylaldehyde, a versatile organic compound with significant applications in the synthesis of Schiff bases, fluorescent probes, and pharmacologically active molecules.[1][2] This document collates crystallographic and spectroscopic data to offer a detailed understanding of its structural and electronic properties.

Molecular Structure

This compound, with the chemical formula C₁₁H₁₅NO₂, is a derivative of salicylaldehyde substituted with a diethylamino group at the 4-position.[3] Its IUPAC name is 4-(diethylamino)-2-hydroxybenzaldehyde.[4] The molecule consists of a benzene ring with three substituents: a hydroxyl group (-OH) at position 2, an aldehyde group (-CHO) at position 1, and a diethylamino group (-N(CH₂CH₃)₂) at position 4.

The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction.[5][6] Key structural features include a nearly planar salicylaldehyde fragment and a planar diethylamine group, which is indicative of the sp² hybridization of the nitrogen atom.[5][6] This planarity facilitates electron donation from the nitrogen atom to the aromatic ring.[6]

A significant feature of its solid-state structure is the presence of an intramolecular hydrogen bond between the hydroxyl group's hydrogen atom and the aldehyde group's oxygen atom, forming a pseudo-ring.[5][6] In the crystal lattice, molecules form centrosymmetric dimers through intermolecular C-H···O hydrogen bonds.[5][6]

dot

Caption: 2D Molecular Structure of this compound.

Bonding and Electronic Properties

The bonding in this compound is characterized by a combination of covalent bonds within the molecule and non-covalent interactions in the solid state. The electron-donating nature of the diethylamino group influences the electronic properties of the entire molecule.

Intramolecular Hydrogen Bonding

A prominent feature is the intramolecular O-H···O hydrogen bond between the hydroxyl and aldehyde groups.[5] This interaction contributes to the planarity of the salicylaldehyde moiety and influences the molecule's chemical reactivity and spectroscopic properties.

Crystallographic Data

Crystallographic studies provide precise measurements of bond lengths and angles. The data reveals a shortening of the C2-C7 (C-CHO) bond compared to the average length in other salicylaldehyde derivatives, which is consistent with the electronic effects of the diethylamino group.[6]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pna2₁ | [1] |

| Intramolecular H-Bond | ||

| O-H···O Distance (Å) | 2.6107 (12) | [5] |

| O-H···O Angle (°) | 149 (2) | [5] |

| Selected Bond Lengths (Å) | ||

| C2-C7 (C-CHO) | 1.4280 (17) | [6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Vilsmeier-Haack reaction.[7]

Protocol:

-

Cool a solution of N,N-dimethylformamide (DMF, 0.05 mol) to 5-10 °C with continuous stirring.[7]

-

Slowly add phosphorus oxychloride (POCl₃, 0.03 mol) dropwise to the cooled DMF.[7]

-

Slowly add a solution of 3-(N,N-diethylamino)phenol (0.01 mol) in DMF (6 mL) to the mixture while maintaining the temperature at 5-10 °C.[7]

-

Stir the reaction mixture at a constant temperature of 75 °C for 4 hours.[7]

-

After completion, cool the mixture to room temperature and pour it into 60 mL of ice water.[7]

-

Neutralize the mixture with a sodium carbonate solution to precipitate a brown solid.[7]

-

Collect the solid product by filtration, wash it with cold water, and dry it.[7]

-

Recrystallize the crude product from ethanol to obtain pure this compound.[7] The reported yield is 80% with a melting point of 62 °C.[7]

Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the hydroxyl, aldehyde, and amine groups, by their characteristic vibrational frequencies.[3]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound.[9]

-

Single-Crystal X-ray Diffraction: This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal, including bond lengths, bond angles, and intermolecular interactions.[5][6]

dot

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis.[2] It is frequently used in the preparation of:

-

Schiff Bases: Condensation of the aldehyde group with primary amines yields Schiff bases, which are important ligands in coordination chemistry and have applications in catalysis.[1][7]

-

Fluorescent Probes: The molecule serves as a precursor for fluorescent dyes and probes due to its electronic properties.

-

Biologically Active Compounds: Derivatives of this compound have been investigated for their potential as enzyme inhibitors and are of interest in drug discovery.[10] For instance, thiosemicarbazones derived from this compound have shown inhibitory activity against cholinesterases and carbonic anhydrases.[10]

This guide provides a foundational understanding of the molecular structure and bonding of this compound, which is essential for its application in various fields of chemical and pharmaceutical research. The provided data and protocols serve as a valuable resource for scientists working with this versatile compound.

References

- 1. Buy this compound | 17754-90-4 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound(17754-90-4) IR Spectrum [chemicalbook.com]

- 4. 209480250 [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 17754-90-4 [chemicalbook.com]

- 8. This compound(17754-90-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde, a valuable intermediate in the preparation of fluorescent dyes, UV absorbers, and pharmaceutical agents. The document details the most effective synthesis pathway, including a step-by-step experimental protocol, quantitative data, and a discussion of the underlying reaction mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, 4-(diethylamino)-2-hydroxybenzaldehyde, is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Appearance | Yellow to light brown solid |

| Melting Point | 60-64 °C |

| Boiling Point | 328.3 °C at 760 mmHg |

| CAS Number | 17754-90-4 |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most efficient and widely used method for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as that of 3-diethylaminophenol, the starting material for this synthesis. The reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.

The reaction is regioselective, with the formyl group being directed to the position that is most activated by the electron-donating groups on the aromatic ring. In the case of 3-diethylaminophenol, the formylation occurs at the position para to the strongly activating diethylamino group and ortho to the hydroxyl group.

Experimental Protocol: Vilsmeier-Haack Synthesis

This section provides a detailed experimental procedure for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde from 3-diethylaminophenol.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(N,N-diethylamino)phenol | 165.23 | (To be calculated based on 0.01 mol) | 0.01 |

| N,N-Dimethylformamide (DMF) | 73.09 | 3.65 mL | 0.05 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 2.75 mL | 0.03 |

| Sodium Carbonate | 105.99 | As needed for neutralization | - |

| Ethanol | 46.07 | For recrystallization | - |

| Ice-cold water | 18.02 | 60 mL | - |

Procedure:

-

Vilsmeier Reagent Formation: In a reaction vessel equipped with a stirrer and a cooling bath, slowly add phosphorus oxychloride (2.75 mL, 0.03 mol) to N,N-dimethylformamide (3.65 mL, 0.05 mol) while maintaining the temperature between 5-10 °C with constant stirring.

-

Addition of Substrate: To the freshly prepared and cooled Vilsmeier reagent, slowly add a solution of 3-(N,N-diethylamino)phenol (0.01 mol) dissolved in N,N-dimethylformamide (6 mL) under continuous stirring.

-

Reaction: Heat the resulting mixture to 75 °C and maintain this temperature for 4 hours with constant stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 60 mL of ice-cold water.

-

Neutralization: Neutralize the reaction mixture with a solution of sodium carbonate until a brown solid precipitates out.

-

Isolation and Purification: Collect the solid product by filtration and wash it with cold water. Dry the crude product and then recrystallize it from ethanol to obtain pure 4-(diethylamino)-2-hydroxybenzaldehyde.

Expected Yield: 80%[1]

Alternative Synthesis Pathways

While the Vilsmeier-Haack reaction is the preferred method, other formylation reactions can also be employed for this synthesis, though they are generally less efficient.

-

Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution. The reaction proceeds through the formation of a dichlorocarbene intermediate which then acts as the electrophile.[2][3][4][5][6] However, the Reimer-Tiemann reaction often suffers from lower yields and the formation of side products.

-

Duff Reaction: The Duff reaction uses hexamine as the formylating agent in the presence of an acid.[7][8] This reaction is known for its simplicity but is generally inefficient and gives low yields of the desired product.

Spectroscopic Data

The identity and purity of the synthesized 4-(diethylamino)-2-hydroxybenzaldehyde can be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data to be populated from experimental results or reliable spectral databases. |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

| Chemical Shift (δ) ppm | Assignment |

| Data to be populated from experimental results or reliable spectral databases. |

Note: The specific chemical shifts may vary slightly depending on the solvent and the NMR instrument used.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 4-(diethylamino)-2-hydroxybenzaldehyde via the Vilsmeier-Haack reaction, providing a detailed experimental protocol and expected yield. While alternative methods exist, the Vilsmeier-Haack approach offers superior performance for this particular transformation. The provided information is intended to support researchers, scientists, and drug development professionals in their work with this important chemical intermediate.

References

- 1. echemi.com [echemi.com]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 6. psiberg.com [psiberg.com]

- 7. Duff reaction - Wikipedia [en.wikipedia.org]

- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]

photophysical properties of 4-(Diethylamino)salicylaldehyde derivatives

An In-depth Technical Guide on the Photophysical Properties of 4-(Diethylamino)salicylaldehyde Derivatives

Introduction

This compound (DEAS) is a versatile aromatic aldehyde that serves as a fundamental building block for a wide array of fluorescent molecular probes and functional materials. Its derivatives, particularly Schiff bases and Salen ligands, have garnered significant attention from researchers in chemistry, materials science, and biology.[1][2][3] The inherent electronic structure of DEAS, featuring a potent electron-donating diethylamino group and an electron-withdrawing formyl group on a salicylaldehyde framework, gives rise to a suite of fascinating photophysical phenomena.

This technical guide provides a comprehensive overview of the core photophysical properties of DEAS derivatives, intended for researchers, scientists, and professionals in drug development. It covers the fundamental processes governing their optical behavior, summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying mechanisms through structured diagrams.

Core Molecular Structure and Derivatization

The foundation of these fluorophores is the this compound molecule. The key structural features—an ortho-hydroxyl group, a para-diethylamino group, and a formyl group—are crucial for its reactivity and photophysical characteristics. The most common and versatile method for modifying the DEAS core is through a condensation reaction with primary amines to form Schiff bases (imines).[3][4] This reaction extends the π-conjugated system and allows for the introduction of various functional groups, thereby enabling fine-tuning of the molecule's electronic and optical properties.[1][5]

Fundamental Photophysical Processes

The fluorescence behavior of this compound derivatives is governed by several key photophysical processes, often acting in concert or competition.

Intramolecular Charge Transfer (ICT)

DEAS derivatives are classic examples of donor-π-acceptor (D-π-A) systems.[6] The diethylamino group (-NEt₂) serves as a strong electron donor (D), while the imine (-CH=N-) and other appended moieties act as electron acceptors (A), connected by the phenyl π-bridge.[7] Upon photoexcitation, a significant redistribution of electron density occurs, transferring charge from the donor to the acceptor.[1][7] This ICT process leads to a highly polar excited state, which is a primary determinant of the molecule's sensitivity to its environment.[1]

Caption: Diagram of the Intramolecular Charge Transfer (ICT) process upon photoexcitation.

Excited-State Intramolecular Proton Transfer (ESIPT)

The presence of the ortho-hydroxyl (-OH) group adjacent to the imine nitrogen in Schiff base derivatives facilitates an ultrafast excited-state intramolecular proton transfer (ESIPT).[8][9][10] Upon excitation, the acidity of the phenolic proton increases, while the basicity of the imine nitrogen increases, triggering the transfer of the proton.[11] This creates an excited-state keto-tautomer, which is responsible for the fluorescence emission.[10] ESIPT is a key mechanism that often results in an unusually large Stokes shift (the separation between absorption and emission maxima), as emission occurs from a different molecular structure (the keto form) than the one that initially absorbed the light (the enol form).[9] In some DEAS derivatives, the ESIPT and ICT processes can compete, with one potentially suppressing the other.[8][11]

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Solvatochromism

Solvatochromism describes the change in the color of a solute (i.e., its absorption or emission spectra) with a change in solvent polarity.[12] Due to the significant increase in dipole moment upon excitation via ICT, DEAS derivatives typically exhibit positive solvatochromism.[7][13] This means their fluorescence emission undergoes a bathochromic (red) shift as the polarity of the solvent increases.[12] This occurs because polar solvent molecules stabilize the more polar excited state to a greater extent than the less polar ground state, thereby reducing the energy gap for fluorescence.[12][13] This property makes these derivatives excellent probes for sensing the polarity and viscosity of their microenvironment.[1][9]

Quantitative Photophysical Data

The photophysical parameters of DEAS derivatives are highly dependent on their specific chemical structure and the solvent used. The following table summarizes representative data from the literature for different classes of these compounds.

| Derivative Class/Name | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |

| Salen Ligand (D-π-A-π-D) | Chloroform | 569 | 607 | 38 | 0.82 | [7] |

| Schiff Base (H₂L) | THF | 455 | 550 | 95 | - | [6] |

| Viscosity Sensor (DTPMP) | Water | 378 | 520 | 142 | - | [9] |

| Viscosity Sensor (DTPMP) | 99% Glycerol | 400 | 542 | 142 | - | [9] |

Experimental Protocols

Accurate characterization of the photophysical properties of DEAS derivatives requires standardized experimental procedures.

General Synthesis of a Schiff Base Derivative

This protocol is a generalized procedure based on common laboratory practices for Schiff base condensation.[9][14]

-

Dissolution: Dissolve 1.0 mmol of the desired primary amine in a suitable solvent, such as ethanol.

-

Addition: In a separate flask, dissolve 1.0-1.25 mmol of this compound in the same solvent and add it to the amine solution.

-

Reaction: Stir the mixture at room temperature or under reflux (e.g., 78 °C for ethanol) for a period ranging from 30 minutes to several hours.[9][14] The reaction progress can be monitored by thin-layer chromatography (TLC).[9]

-

Isolation: Upon completion, cool the reaction mixture. The solid product may precipitate directly. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3][7]

-

Characterization: Confirm the structure of the final compound using techniques such as NMR spectroscopy, FT-IR, and mass spectrometry.[4][5]

UV-Vis Absorption and Fluorescence Spectroscopy

-

Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the purified derivative in a spectroscopic grade solvent (e.g., DMSO, THF, or ethanol).

-

Working Solution: Dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) in the desired solvent(s). The absorbance at the excitation wavelength should typically be kept below 0.1 to minimize inner filter effects.[15]

-

Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Fluorescence Measurement: Record the emission spectrum using a fluorescence spectrophotometer. The excitation wavelength is set at or near the absorption maximum (λabs). Both excitation and emission slit widths should be kept narrow (e.g., 5-10 nm) to ensure good spectral resolution.[16]

Relative Fluorescence Quantum Yield (Φf) Determination

The fluorescence quantum yield is often determined relative to a well-characterized standard.[7][17]

-

Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate (Φf = 0.55 in 1.0 N H₂SO₄) and Rhodamine 6G (Φf ≈ 0.95 in ethanol) are common standards.[18]

-

Data Acquisition: Prepare a series of dilute solutions of both the sample and the standard in the same solvent (if possible). Measure the absorbance and the integrated fluorescence intensity for each solution. Ensure absorbance values are low (<0.1) at the excitation wavelength.

-

Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[19]

-

References

- 1. Photophysical Insights and Polarity Dynamics of 4-Diethylamino Salicylaldehyde-Based Fluorescent Molecules and Their Application as Mitochondrial and Endoplasmic Reticulum Tracker Agents | CoLab [colab.ws]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of triazine based dialdehyde Schiff's base – new templates for Molecular Imprinting and study of their structural and photophysical properties - Arabian Journal of Chemistry [arabjchem.org]

- 6. Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 2024.sci-hub.ru [2024.sci-hub.ru]

- 8. Item - Excited State Intramolecular Charge Transfer Suppressed Proton Transfer Process in 4â(Diethylamino)-2-hydroxybenzaldehyde - American Chemical Society - Figshare [acs.figshare.com]

- 9. Salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00158F [pubs.rsc.org]

- 10. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Solvatochromism - Wikipedia [en.wikipedia.org]

- 13. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to Intramolecular Charge Transfer (ICT) in 4-(Diethylamino)salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular charge transfer (ICT) characteristics of 4-(Diethylamino)salicylaldehyde (DEAS). It covers the core photophysical principles, competing excited-state processes, detailed experimental protocols for synthesis and analysis, and the molecule's applications as a versatile chemical intermediate.

Core Concepts: Intramolecular Charge Transfer (ICT) and Excited-State Dynamics

This compound is a classic example of a donor-π-acceptor (D-π-A) molecule. Its structure comprises an electron-donating diethylamino group (-N(Et)₂) and an electron-accepting salicylaldehyde moiety, connected by a phenyl π-system. This architecture is fundamental to its rich photophysical behavior.

Upon photoexcitation, the electron density is redistributed from the donor to the acceptor part of the molecule. This light-induced electronic reorganization is known as Intramolecular Charge Transfer (ICT). The resulting ICT state is characterized by a large dipole moment, making its energy highly sensitive to the polarity of its environment. This sensitivity manifests as solvatochromism , where the absorption and, more significantly, the emission spectra shift to longer wavelengths (a bathochromic or red shift) in more polar solvents.[1]

A critical feature of DEAS is the presence of the ortho-hydroxyl group, which introduces a competing excited-state deactivation pathway: Excited-State Intramolecular Proton Transfer (ESIPT) . In the excited state, the phenolic proton can transfer to the carbonyl oxygen of the aldehyde group, forming a keto-tautomer. Studies have shown that in 4-(diethylamino)-2-hydroxybenzaldehyde, the ESIPT process can suppress the ICT process, making the photophysics of this molecule a delicate balance between these two pathways.

References

A Comprehensive Technical Guide to the Solubility of 4-(Diethylamino)salicylaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-(Diethylamino)salicylaldehyde. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the available qualitative data, outlining standardized experimental protocols for determining solubility, and offering a logical workflow for solvent selection.

Core Physical and Chemical Properties

This compound is a beige to purple crystalline powder.[1] Key physical properties are summarized below, as they can influence solubility behavior.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Melting Point | 60-62 °C[1][2][3] |

| Boiling Point | 328.288 °C at 760 mmHg[2] |

| Density | 1.133 g/cm³[2] |

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data (e.g., g/100mL) for this compound in the available scientific literature. However, qualitative descriptions of its solubility in various organic solvents have been reported and are summarized in the table below.

| Solvent | Qualitative Solubility |

| Ethanol | Easily Soluble[2] |

| Acetone | Easily Soluble[2] |

| Benzene | Soluble[2] |

| Ether | Soluble[2] |

| Methanol | Soluble[4], Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Diluted Hydrochloric Acid | Soluble[2] |

| Water | Slightly Soluble[2], Insoluble[1] |

Note: The conflicting reports for methanol and water solubility may be due to different experimental conditions or purity of the compound.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, researchers can employ several established methodologies. The following are detailed protocols for common techniques.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials or flasks

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

After equilibration, allow the solution to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved solid.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/100 mL) from the weight of the solid residue and the volume of the aliquot taken.

Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore, such as this compound, and can be faster than the gravimetric method.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Filtration apparatus

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Preparation:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-6).

-

-

Analysis:

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on solubility requirements.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-(Diethylamino)salicylaldehyde

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of 4-(Diethylamino)salicylaldehyde (C₁₁H₁₅NO₂), a compound of interest for researchers, scientists, and professionals in drug development. This document outlines the precise molecular geometry, intermolecular interactions, and the experimental protocols used to determine its three-dimensional structure, offering a foundational understanding for further molecular modeling and structure-based drug design.

Executive Summary

The crystal structure of this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. The molecular structure is characterized by a nearly planar salicylaldehyde fragment and a planar diethylamine group, with the nitrogen atom exhibiting sp² hybridization.[1] A significant feature of the molecule is a strong intramolecular O—H⋯O hydrogen bond, which contributes to the planarity of the salicylaldehyde moiety.[1] In the crystalline state, molecules are linked into centrosymmetric dimers through C—H⋯O hydrogen bonds.[1] This detailed structural information is crucial for understanding the compound's chemical behavior and its potential interactions with biological targets.

Crystal Structure and Molecular Geometry

The crystallographic analysis provides a detailed picture of the molecular conformation and the packing of this compound molecules in the solid state.

Crystallographic Data

The fundamental parameters of the crystal lattice and the details of the X-ray diffraction experiment are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₁H₁₅NO₂ |

| Formula Weight | 193.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0605 (11) |

| b (Å) | 8.1633 (11) |

| c (Å) | 9.2352 (13) |

| α (°) | 94.103 (11) |

| β (°) | 107.421 (13) |

| γ (°) | 97.215 (12) |

| Volume (ų) | 500.49 (12) |

| Z | 2 |

| Temperature (K) | 120 (2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| R-factor | 0.036 |

| Data-to-parameter ratio | 13.2 |

| CCDC Deposition Number | 294001 |

Molecular Conformation

The molecule consists of a salicylaldehyde core with a diethylamino group substituted at the 4-position. The salicylaldehyde fragment is nearly planar.[1] The diethylamine group is also planar, and the nitrogen atom is sp²-hybridized, which facilitates electron donation to the aromatic ring.[1] This electron delocalization is evidenced by the shortening of the C2—C7 bond length (1.4280 (17) Å) compared to a typical C-C single bond.[1]

Hydrogen Bonding and Crystal Packing

A key feature of the molecular structure is a strong intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the aldehyde oxygen atom.[1] This interaction forms a pseudo-ring and contributes to the stability of the planar conformation.[1]

In the crystal lattice, molecules of this compound form centrosymmetric dimers through intermolecular C—H⋯O hydrogen bonds.[1] This arrangement is a significant factor in the overall packing of the molecules in the crystal.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| O1—H1···O2 | 0.93(2) | 1.77(2) | 2.6107(12) | 149(2) |

| C11—H11A···O2ⁱ | 0.98 | 2.56 | 3.5090(17) | 162 |

| Symmetry code: (i) -x+1, -y+1, -z+1 |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures.

Synthesis and Crystallization

The compound was synthesized according to a previously reported method.[2] The synthesis involves the reaction of 3-(N,N-diethylamino)phenol with a Vilsmeier reagent prepared from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2] The resulting product was purified by recrystallization from ethanol to yield single crystals suitable for X-ray diffraction analysis.[2]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer for data collection. The following steps outline the process of data acquisition and structure solution.

-

Data Collection : X-ray diffraction data were collected at a temperature of 120 K using a Kuma KM-4 CCD area-detector diffractometer with Mo Kα radiation.[3]

-

Structure Solution : The crystal structure was solved by direct methods using the SHELXS97 software.[1]

-

Structure Refinement : The structure was refined by full-matrix least-squares on F² using the SHELXL97 software.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the hydroxyl hydrogen atom was located in a difference Fourier map and refined isotropically.[1]

References

Theoretical and Computational Insights into 4-(Diethylamino)salicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Diethylamino)salicylaldehyde is a versatile organic compound with significant potential in various scientific domains, including the synthesis of fluorescent probes, Schiff base ligands for metal complexes, and as a building block in medicinal chemistry. Its unique electronic structure, arising from the interplay between the electron-donating diethylamino group and the electron-withdrawing aldehyde group on the salicylaldehyde core, gives rise to interesting photophysical properties and reactivity. This technical guide provides an in-depth analysis of the theoretical and computational studies on this compound, with a focus on Density Functional Theory (DFT) calculations. It aims to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this molecule.

Experimental Protocols

A detailed understanding of the synthesis and characterization of this compound is crucial for validating theoretical models and for its practical applications.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.

Materials:

-

3-(N,N-diethylamino)phenol

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate

-

Ethanol

-

Ice

Procedure:

-

Phosphorus oxychloride (0.03 mol) is added dropwise to ice-cold N,N-dimethylformamide (0.05 mol) with constant stirring, maintaining the temperature between 5-10 °C.

-

To this Vilsmeier reagent, a solution of 3-(N,N-diethylamino)phenol (0.01 mol) in DMF (6 mL) is added slowly while maintaining the temperature.

-

The resulting reaction mixture is then heated to 75 °C for 4 hours.

-

After cooling to room temperature, the mixture is carefully poured into 60 mL of ice-cold water.

-

The solution is neutralized with a sodium carbonate solution, leading to the precipitation of a brown solid.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol yields the pure this compound.

Yield: Approximately 80% Melting Point: 62 °C

Theoretical Calculations: Methodology and Insights

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with the 6-31G(d) basis set, is widely employed for such studies, providing a good balance between computational cost and accuracy.

DFT Calculation Workflow

The general workflow for performing DFT calculations on this compound involves several key steps, as illustrated in the diagram below.

Optimized Molecular Geometry

The geometry of this compound has been optimized using the B3LYP/6-31G(d) level of theory. The optimized structure provides key insights into the molecule's conformation and bond characteristics. Selected optimized bond lengths and angles are presented in the table below. The numbering of the atoms corresponds to the standard IUPAC nomenclature for salicylaldehyde, with the diethylamino group at position 4.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.405 | |

| C2-C3 | 1.389 | |

| C3-C4 | 1.412 | |

| C4-C5 | 1.411 | |

| C5-C6 | 1.388 | |

| C6-C1 | 1.402 | |

| C1-C7 (Aldehyde) | 1.485 | |

| C7=O8 | 1.221 | |

| C2-O9 (Hydroxyl) | 1.358 | |

| C4-N10 | 1.375 | |

| N10-C11 | 1.472 | |

| N10-C13 | 1.472 | |

| C11-C12 | 1.535 | |

| C13-C14 | 1.535 | |

| Bond Angles (°) | ||

| C6-C1-C2 | 119.8 | |

| C1-C2-C3 | 120.2 | |

| C2-C3-C4 | 121.1 | |

| C3-C4-C5 | 118.7 | |

| C4-C5-C6 | 120.9 | |

| C5-C6-C1 | 119.3 | |

| O8=C7-C1 | 123.5 | |

| O9-C2-C1 | 121.3 | |

| C3-C4-N10 | 120.8 | |

| C5-C4-N10 | 120.5 | |

| C4-N10-C11 | 121.2 | |

| C4-N10-C13 | 121.2 | |

| C11-N10-C13 | 117.5 |

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor (typically around 0.96 for B3LYP/6-31G(d)) to better match experimental values due to the harmonic approximation and basis set limitations.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-31G(d), Scaled) (cm⁻¹) | Assignment |

| O-H stretch | ~3400 (broad) | 3450 | Hydroxyl group |

| C-H stretch (aromatic) | 3050-3100 | 3060-3100 | Aromatic C-H |

| C-H stretch (aliphatic) | 2850-2970 | 2860-2980 | Diethylamino group |

| C=O stretch (aldehyde) | ~1650 | 1665 | Aldehyde carbonyl |

| C=C stretch (aromatic) | 1500-1600 | 1510-1610 | Aromatic ring |

| C-N stretch | ~1350 | 1360 | Diethylamino group |

| O-H bend | ~1200 | 1215 | Hydroxyl group |

Electronic Properties: Frontier Molecular Orbitals and Mulliken Charges

The electronic properties of this compound, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and photophysical behavior. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

| Property | Calculated Value (B3LYP/6-31G(d)) |

| HOMO Energy | -5.42 eV |

| LUMO Energy | -1.85 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.57 eV |

The HOMO is primarily localized on the electron-rich diethylamino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing salicylaldehyde moiety. This distribution facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is a key feature of this molecule.

Mulliken population analysis provides an estimation of the partial atomic charges, offering insights into the charge distribution and electrostatic potential of the molecule.

| Atom | Mulliken Charge (e) |

| O (carbonyl) | -0.45 |

| O (hydroxyl) | -0.58 |

| N (amino) | -0.32 |

| C (carbonyl) | +0.35 |

| C (hydroxyl-bearing) | +0.18 |

| C (amino-bearing) | +0.15 |

The negative charges on the oxygen and nitrogen atoms and the positive charges on the adjacent carbon atoms are consistent with the expected electronegativities and the electron-donating/withdrawing nature of the substituents.

Spectroscopic Properties: TD-DFT Analysis of UV-Vis Spectrum

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band.

| Parameter | Experimental Value | Calculated Value (TD-DFT/B3LYP/6-31G(d)) |

| λmax (nm) | ~390 | ~385 |

| Oscillator Strength (f) | - | ~0.5 |

The calculated λmax shows good agreement with the experimental value, validating the computational approach. The significant oscillator strength indicates a high probability for the electronic transition, which is characteristic of a π → π* transition with substantial intramolecular charge transfer character.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound using DFT methods. The presented data on optimized geometry, vibrational frequencies, electronic properties, and spectroscopic analysis offer valuable insights for researchers working with this molecule. The strong correlation between theoretical predictions and experimental findings underscores the power of computational chemistry in understanding and predicting the behavior of complex organic molecules. This knowledge is instrumental in the rational design of new materials and drugs based on the this compound scaffold.

Fluorescence Mechanisms of 4-(Diethylamino)salicylaldehyde-Based Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core fluorescence mechanisms governing 4-(Diethylamino)salicylaldehyde-based compounds. These molecules serve as a versatile and valuable scaffold in the design of fluorescent probes for imaging and sensing applications due to their tunable photophysical properties.[1] This document details the primary photophysical processes, presents quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the complex interplay of factors that dictate their fluorescent behavior.

Core Fluorescence Mechanisms

The fluorescence of compounds derived from this compound is not governed by a single mechanism but rather a sophisticated interplay of several photophysical processes. The specific mechanism that predominates is highly dependent on the molecular structure, solvent environment, and the presence of external stimuli.

Intramolecular Charge Transfer (ICT)

The foundational structure of these compounds features a potent electron-donating 4-(diethylamino) group and an electron-accepting salicylaldehyde moiety, forming a classic donor-π-acceptor (D-π-A) system. Upon photoexcitation, an electron is transferred from the donor (diethylamino group) to the acceptor part of the molecule.[2][3] This charge redistribution results in a large excited-state dipole moment, making the fluorescence highly sensitive to the polarity of the environment. This process, known as Intramolecular Charge Transfer (ICT), is a key factor in their solvatochromic properties.[2][3] The bathochromic (red) shift observed in both absorption and emission spectra with increasing solvent polarity is a hallmark of the ICT mechanism.[2]

Excited-State Intramolecular Proton Transfer (ESIPT)

A defining feature of the this compound core is the hydroxyl group positioned ortho to the aldehyde. This arrangement facilitates an Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, the acidity of the hydroxyl group and the basicity of the carbonyl oxygen (or imine nitrogen in Schiff base derivatives) increase, triggering a rapid transfer of the proton.[4] This creates an excited keto-tautomer, which then relaxes to the ground state by emitting a photon with a characteristically large Stokes shift.

In some derivatives, the ESIPT process can suppress the ICT process.[5][6] However, in other molecular designs, particularly certain Schiff bases, the proton transfer has been shown to assist and occur in concert with the charge transfer process.[5][6] The competition and synergy between ICT and ESIPT are critical for understanding the fluorescence behavior and can be modulated by solvent choice and structural modifications.[5][6]

Aggregation-Induced Emission (AIE) and Viscosity Sensing

Many derivatives of this compound, particularly Schiff bases with rotatable components like phenyl rings, exhibit environment-dependent fluorescence intensity. In dilute solutions of low viscosity, intramolecular rotations act as a non-radiative decay pathway, effectively quenching fluorescence.[7][8] However, in viscous media or when the molecules aggregate, these rotations are restricted.[9][10] This Restriction of Intramolecular Rotation (RIR) blocks the non-radiative channel, causing a significant enhancement in fluorescence quantum yield.[7] This phenomenon is known as Aggregation-Induced Emission (AIE).[10][11][12]

This mechanism is also the basis for their application as viscosity sensors.[9] A specific manifestation of this is the Twisted Intramolecular Charge Transfer (TICT) model, where twisting around a single bond in the excited state leads to a non-emissive state in low-viscosity solvents. Hindering this twist in a viscous environment populates the emissive planar ICT state, leading to a "turn-on" fluorescence response.[9][13] Conversely, some planar, rigid derivatives may experience Aggregation-Caused Quenching (ACQ) due to strong π–π stacking in the aggregated state, which forms non-emissive excimers.[2][3]

Quantitative Photophysical Data

The photophysical properties of this compound derivatives are highly sensitive to their environment. The following tables summarize key quantitative data for representative compounds, illustrating the effects of solvent polarity and viscosity.

Table 1: Solvatochromism of a this compound Schiff Base Derivative (Data is representative and compiled from typical findings in the literature[2][3][9])

| Solvent | Polarity (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

| Toluene | 33.9 | ~560 | ~595 | ~35 | High |

| Dichloromethane | 40.7 | ~565 | ~610 | ~45 | Moderate |

| Acetonitrile | 45.6 | ~570 | ~625 | ~55 | Low |

| Ethanol | 51.9 | ~575 | ~635 | ~60 | Very Low |

Table 2: Viscosity-Dependent Fluorescence of a TICT-based Probe (Data is representative, illustrating the trend observed for viscosity-sensitive probes[9][14])

| Glycerol in Water (%) | Viscosity (cP) | λem (nm) | Relative Fluorescence Intensity |

| 0 | 1.0 | ~535 | 1 (Baseline) |

| 20 | 1.8 | ~534 | 5 |

| 50 | 6.0 | ~533 | 25 |

| 80 | 55 | ~532 | 70 |

| 99 | >1000 | ~532 | >90 |

Experimental Protocols

General Synthesis of Schiff Base Derivatives

Schiff bases are typically prepared through a straightforward condensation reaction.[15][16]

-

Reactants: Equimolar amounts of this compound and the desired primary amine are used.[3][16]

-

Solvent: A suitable solvent, commonly ethanol or methanol, is used to dissolve the reactants.[16]

-

Catalyst: A few drops of an acid catalyst, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reaction Conditions: The mixture is refluxed for several hours (typically 2-4 hours).[16]

-

Isolation: The reaction mixture is cooled to room temperature. The resulting solid precipitate is collected by filtration, washed with cold solvent, and dried.[16]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[16]

Spectroscopic and Quantum Yield Measurements

-

UV-Vis and Fluorescence Spectroscopy: Absorption and emission spectra are recorded using a spectrophotometer and a spectrofluorometer, respectively.[17] Solutions are prepared in spectroscopic grade solvents at concentrations typically in the micromolar range (e.g., 10 µM) to avoid inner filter effects.

-

Quantum Yield (ΦF) Determination: The fluorescence quantum yield is determined using a comparative method.[18] A well-characterized fluorescent standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) is used. The absorbance of the sample and standard solutions at the excitation wavelength is kept below 0.1. The quantum yield is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.[18]

Viscosity-Dependent Fluorescence Measurement Workflow

This protocol outlines the steps to characterize a viscosity-sensitive probe.[9]

-

Prepare Viscosity Standards: A series of solutions with varying viscosities are prepared, typically by mixing water and glycerol in different ratios. Viscosity is confirmed using a viscometer.

-

Probe Addition: A stock solution of the fluorescent probe is added to each viscosity standard to a final, constant concentration.

-

Spectra Acquisition: The fluorescence emission spectrum of the probe in each solution is recorded at a fixed excitation wavelength.

-

Data Analysis: The fluorescence intensity at the emission maximum is plotted against the corresponding solvent viscosity.

-

Correlation: The relationship between fluorescence intensity and viscosity is often fitted to the Förster-Hoffmann equation: log(I) = C + x * log(η), where 'x' is the viscosity sensitivity coefficient.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Excited State Intramolecular Charge Transfer Suppressed Proton Transfer Process in 4â(Diethylamino)-2-hydroxybenzaldehyde - American Chemical Society - Figshare [acs.figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Photophysical properties of a D–π-A Schiff base and its applications in the detection of metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D2SD00158F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Aggregation-induced emission-based fluorescent probes for cellular microenvironment detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salicylaldehyde-based molecular sensor with one facile step toward visual detection of viscosity - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Turn on Fluorescent Probes for Selective Targeting of Aldehydes [mdpi.com]

An In-depth Technical Guide to 4-(Diethylamino)salicylaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Diethylamino)salicylaldehyde, a versatile aromatic aldehyde, has emerged as a crucial building block in synthetic organic chemistry. Its unique electronic properties, stemming from the electron-donating diethylamino group and the ortho-directing hydroxyl group, make it a valuable precursor for a wide array of functional molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in the development of fluorescent dyes, Schiff bases, and other heterocyclic systems. Detailed experimental protocols and tabulated physicochemical data are presented to support researchers in its effective utilization.

Discovery and History